Tolazamide-d7
Description
Properties
CAS No. |
1794811-72-5 |
|---|---|
Molecular Formula |
C14H21N3O3S |
Molecular Weight |
318.443 |
IUPAC Name |
1-(azepan-1-yl)-3-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonylurea |
InChI |
InChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18)/i1D3,6D,7D,8D,9D |
InChI Key |
OUDSBRTVNLOZBN-DMONGCNRSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2 |
Synonyms |
N-[[(Hexahydro-1H-azepin-1-yl)amino]carbonyl]-4-methylbenzenesulfonamide-d7; 1-(4-Methylphenyl-d7-sulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea; 1-(Hexahydro-_x000B_1-azepinyl)-3-p-tolylsulfonylurea-d7; Diabewas-d7; N-(p-Toluenesulfonyl)-N’-hexa-_x000B_methylenimin |
Origin of Product |
United States |
Synthetic Methodologies for Tolazamide D7
Strategic Approaches to Deuterium (B1214612) Incorporation
The incorporation of deuterium into a target molecule like Tolazamide (B1682395) can be achieved through various strategic approaches. These methods are designed to introduce deuterium atoms at specific sites within the molecular structure, a process known as site-specific deuteration.
Site-Specific Deuteration Techniques
Site-specific deuteration is crucial for understanding the metabolic fate of a drug and for enhancing its metabolic stability. acs.orgresearchgate.net For sulfonylureas like Tolazamide, several techniques can be employed:
Hydrogen Isotope Exchange (HIE): This is a common method for introducing deuterium. researchgate.net It often involves the use of a catalyst, such as Iridium(I) complexes, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O). researchgate.netacs.org For sulfonylureas, this method can be optimized for selective aromatic deuteration. researchgate.net
Use of Deuterated Reagents: This is a direct approach where a deuterated starting material or reagent is used in the synthesis. googleapis.com For Tolazamide-d7, this could involve using a deuterated amine or a deuterated p-toluenesulfonamide (B41071) derivative. smolecule.com
Photocatalysis: Recent advancements have demonstrated the use of semiconductor photocatalysis for the deuteration of N-alkyl pharmaceuticals. ucl.ac.uk This method can offer precise control over the number of deuterium atoms incorporated. ucl.ac.uk
Challenges in Deuterated Synthesis and Purification
The synthesis of deuterated compounds is not without its challenges:
Isotopic Dilution: Preventing the back-exchange of deuterium with hydrogen from solvents or reagents is a primary concern. This often requires conducting reactions under an inert atmosphere and using deuterated solvents.
Cost and Availability of Deuterated Reagents: Deuterated starting materials can be expensive and less readily available than their non-deuterated counterparts, which can be a limiting factor, especially for large-scale synthesis. ucl.ac.uk
Purification: Separating the desired deuterated compound from its non-deuterated and partially deuterated analogs can be difficult. Chromatographic techniques like HPLC are often necessary to achieve high isotopic purity.
Metabolite Synthesis: The chemical synthesis of authentic standards of drug metabolites, including deuterated versions, can be challenging, costly, and time-consuming. nih.gov
| Challenge | Mitigation Strategy |
| Isotopic Dilution | Inert atmosphere processing, use of deuterated solvents, low-temperature storage of intermediates. |
| Cost of Reagents | Development of efficient catalytic methods that use inexpensive deuterium sources like D₂O. acs.orgucl.ac.uk |
| Purification | Advanced chromatographic techniques (e.g., reverse-phase HPLC). |
| Synthesis of Metabolite Standards | Biosynthesis and quantitative NMR (qNMR) to obtain stock solutions of known concentrations. nih.gov |
Detailed Synthesis Pathways for this compound
The synthesis of this compound generally follows the established pathway for Tolazamide, with specific modifications to introduce the deuterium atoms. wikipedia.orgsmolecule.com
Formation of Carbamate (B1207046) Intermediates
A key step in the synthesis of sulfonylureas is the formation of a carbamate intermediate. wikipedia.orgsmolecule.com Organic carbamates are important structural motifs in medicinal chemistry and can be synthesized through various methods. nih.govmdpi.com For Tolazamide synthesis, para-toluenesulfonamide is reacted with an agent like ethyl chloroformate in the presence of a base. wikipedia.orgsmolecule.com This reaction forms an ethyl carbamate derivative of the sulfonamide.
Alternatively, the Curtius rearrangement of an acyl azide (B81097) can produce an isocyanate intermediate, which can then be trapped by an alcohol to form the carbamate. nih.gov Another approach involves the use of activated mixed carbonates, which are considered a safer alternative to phosgene-based methods. nih.gov
Introduction of Deuterium via Deuterated Amines
The crucial step for producing this compound is the introduction of deuterium. One effective method is to use a deuterated amine in the reaction with the carbamate intermediate. smolecule.com In the case of this compound, a deuterated hexahydro-1H-azepin-1-amine (also known as 1-amino-azepane-d7) would be used. The synthesis of such deuterated amines can be achieved through various deuteration techniques applied to the parent amine. smolecule.comnih.gov
Final Reaction Steps and Isotopic Enrichment
The final step in the synthesis involves the reaction of the carbamate intermediate with the deuterated amine. wikipedia.orgsmolecule.com Heating the mixture facilitates the displacement of the ethoxy group from the carbamate, leading to the formation of this compound. wikipedia.orgsmolecule.com
Analytical Confirmation of Deuteration and Isotopic Purity
Mass Spectrometry for Isotopic Distribution Analysis
Mass spectrometry (MS) is a fundamental technique for the analysis of deuterated compounds. psu.edu It confirms the identity of this compound by measuring its molecular weight. The substitution of seven hydrogen atoms (¹H) with seven deuterium atoms (²H) results in a nominal mass increase of 7 Daltons (Da) compared to the unlabeled Tolazamide. High-resolution mass spectrometry (HRMS) can further verify the elemental composition by providing a highly accurate mass measurement. lcms.cz
The primary role of MS in this context is the analysis of isotopic distribution, which defines the isotopic purity of the compound. The mass spectrum of a this compound sample displays a cluster of peaks representing different isotopologues (molecules that differ only in their isotopic composition). The most abundant peak should correspond to the target d7-isotopologue. The relative intensities of the peaks for the non-deuterated (d0) and partially deuterated (d1-d6) species are measured to quantify the isotopic enrichment of the d7-species. For use as an internal standard in bioanalytical methods, high isotopic purity is crucial to prevent cross-signal interference with the non-deuterated analyte. nih.goventegris.com
Table 1: Expected Mass Spectrometry Data for Tolazamide and this compound
| Compound | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ Ion (m/z) |
| Tolazamide | C₁₄H₂₁N₃O₃S | 311.1304 | 312.1377 |
| This compound | C₁₄H₁₄D₇N₃O₃S | 318.1741 | 319.1814 |
This table presents theoretical values. Actual measurements may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location
While mass spectrometry confirms that the correct number of deuterium atoms have been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine their precise location within the molecule. wikipedia.org This is achieved by comparing the NMR spectra of the deuterated compound with its non-deuterated analogue.
Proton (¹H) NMR Spectroscopy is a powerful method for identifying the sites of deuteration. When a proton is replaced by a deuterium atom, the corresponding signal disappears from the ¹H NMR spectrum. For this compound, where the deuterium labels are typically located on the p-tolyl group (both the methyl and aromatic ring protons), the signals corresponding to these protons would be absent or significantly diminished in the ¹H NMR spectrum when compared to the spectrum of unlabeled Tolazamide.
Deuterium (²H) NMR Spectroscopy provides direct evidence of deuteration. In this technique, a signal is observed for each magnetically non-equivalent deuterium atom. sigmaaldrich.comnih.gov The resulting spectrum for this compound would show peaks at chemical shifts corresponding to the deuterated positions. The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the unambiguous assignment of the deuterium locations. wikipedia.org The integration of these signals can also be used to confirm the relative abundance of deuterium at each labeled site.
Table 2: Hypothetical ¹H NMR Spectral Comparison of Tolazamide and this compound
| Proton Assignment (Tolazamide) | Expected Chemical Shift (δ, ppm) | Expected Signal in ¹H NMR of Tolazamide | Expected Signal in ¹H NMR of this compound |
| Tolyl-CH₃ | ~2.4 | Singlet (3H) | Absent |
| Tolyl-Ar-H | ~7.3-7.8 | Multiplets (4H) | Absent |
| Azepane Ring Protons | ~1.5-3.5 | Multiplets (12H) | Multiplets (12H) |
| Sulfonylurea N-H | Variable | Broad Singlets (2H) | Broad Singlets (2H) |
This table is illustrative, based on a common deuteration pattern for a tolyl moiety. Actual chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.
Principles of Deuterium Isotope Effects in Metabolic and Pharmacokinetic Systems
Mechanistic Basis of Altered Metabolic Pathways by Deuteration
The introduction of deuterium (B1214612) into a drug molecule can fundamentally alter its metabolic pathway. This is a direct consequence of the deuterium kinetic isotope effect (KIE), which can slow down metabolic reactions involving the cleavage of a carbon-hydrogen bond. juniperpublishers.comselvita.com
Impact on Cytochrome P450-Mediated Oxidation
Cytochrome P450 (P450) enzymes are responsible for the metabolism of approximately 75% of all drugs, primarily through oxidation reactions that often involve the breaking of a C-H bond. nih.govcapes.gov.br The rate of these reactions can be significantly reduced by replacing the targeted hydrogen with deuterium. nih.govscilit.com This is because the C-D bond is stronger and requires more energy to cleave than a C-H bond. scilit.com
The magnitude of the kinetic isotope effect (KIE) in P450-mediated reactions can vary. For instance, reactions like amine N-dealkylation and aromatic hydroxylation tend to have low KIEs for mechanistic reasons. nih.gov Conversely, other oxidative processes can exhibit a significant KIE, indicating that C-H bond breaking is a rate-limiting step. nih.govnih.gov The presence of a substantial primary deuterium KIE suggests that hydrogen abstraction is at least partially rate-limiting in many P450 reactions. nih.gov
The effectiveness of deuteration in slowing metabolism is not universal and depends on the specific P450 enzyme and the reaction type. nih.govnih.gov For example, some P450-catalyzed reactions may not show a KIE if a step other than C-H bond cleavage is rate-limiting. nih.gov Therefore, measuring the KIE in vitro is a crucial step before proceeding to in vivo studies. nih.gov
Role of Deuterium in Modulating Enzyme Reaction Rates
The substitution of hydrogen with deuterium can significantly modulate the rates of enzyme-catalyzed reactions, a phenomenon rooted in the kinetic isotope effect (KIE). juniperpublishers.comijeat.orgnih.govcapes.gov.br This effect arises from the fact that the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, thus requiring a higher activation energy for cleavage. dovepress.combioscientia.de
Several factors influence the extent to which deuteration affects enzyme reaction rates:
Enzyme and Substrate Concentration: The concentrations of both the enzyme and the substrate can influence reaction rates, with higher concentrations generally leading to faster rates until saturation is reached. fiveable.me
Temperature and pH: Enzyme activity is highly dependent on optimal temperature and pH ranges. fiveable.me
Inhibitors and Activators: The presence of inhibitors can decrease reaction rates, while activators can enhance them. fiveable.me
The KIE is a powerful tool for elucidating reaction mechanisms. fiveable.meresearchgate.net By comparing the reaction rates of deuterated and non-deuterated substrates, researchers can gain insights into the transition state of the reaction and identify the bond-breaking and bond-forming steps. fiveable.me
Theoretical Predictions of Pharmacokinetic Changes Due to Deuteration
The deliberate substitution of hydrogen with deuterium in a drug molecule can theoretically lead to significant alterations in its pharmacokinetic profile. juniperpublishers.comijeat.orgnih.govcapes.gov.brsmolecule.com These changes are primarily driven by the kinetic isotope effect (KIE), which slows down metabolic processes involving the cleavage of the strengthened carbon-deuterium bond. juniperpublishers.comijeat.orgcapes.gov.br
Influence on Biological Half-Life
One of the most anticipated consequences of deuteration is an increase in the biological half-life of a drug. nih.govcapes.gov.br By making the molecule more resistant to metabolic breakdown, particularly through pathways like cytochrome P450 oxidation, the drug remains in the systemic circulation for a longer period. juniperpublishers.comijeat.org This prolonged residence time can potentially lead to a reduced dosing frequency. ijeat.orginformaticsjournals.co.in
Case Study: Deutetrabenazine A notable example is deutetrabenazine, a deuterated version of tetrabenazine. The deuteration significantly extends the half-life of its active metabolites, allowing for less frequent dosing and a more favorable side effect profile compared to the non-deuterated form. selvita.comwikipedia.orgdrugbank.com This demonstrates the potential of deuteration to improve the therapeutic profile of existing drugs. selvita.com
Effects on Systemic Clearance and Metabolic Shunting
Deuteration can significantly impact a drug's systemic clearance and potentially lead to a phenomenon known as metabolic shunting. juniperpublishers.comcapes.gov.br The primary effect of deuteration is often a reduction in the rate of systemic clearance, which is the volume of blood or plasma cleared of the drug per unit of time. juniperpublishers.com This decrease in clearance is a direct result of the kinetic isotope effect slowing down metabolic reactions. juniperpublishers.com
Metabolic Shunting: When a specific metabolic pathway is slowed by deuteration, the drug's metabolism may be redirected or "shunted" towards alternative pathways that were previously minor. juniperpublishers.comnih.gov This can have several consequences:
Reduced Formation of Toxic Metabolites: If the original primary metabolic pathway produced toxic metabolites, deuteration can reduce their formation, thereby improving the drug's safety profile. juniperpublishers.comgabarx.com
Increased Formation of Active Metabolites: Conversely, metabolic shunting could potentially increase the formation of other active metabolites, which could enhance the drug's efficacy. gabarx.com
The potential for metabolic shunting highlights the importance of a thorough understanding of a drug's complete metabolic profile before undertaking deuteration. nih.gov
Computational Modeling of Deuterium-Mediated Drug-Target Interactions
While the primary impact of deuteration is on a drug's metabolism and pharmacokinetics, computational modeling can be employed to predict any potential alterations in drug-target interactions. smolecule.com Although deuteration does not significantly change the size or shape of a molecule, subtle changes in electronic properties could, in theory, affect binding affinity. wikipedia.org
Computational methods such as molecular docking can be used to simulate the binding of both the deuterated and non-deuterated drug to its target protein. nih.gov These simulations can help to:
Predict Binding Affinity: Assess whether the C-D bond, with its slightly shorter length and reduced polarizability, alters the binding energy compared to the C-H bond. wikipedia.org
Analyze Conformational Changes: Determine if deuteration induces any subtle changes in the drug's conformation that might affect how it fits into the binding pocket of the target. jove.com
Identify Key Interactions: Hydrogen bonding and other non-covalent interactions are crucial for drug-target binding. Modeling can help to visualize if deuteration impacts these critical interactions. researchgate.net
Preclinical Metabolic and Pharmacokinetic Investigations Utilizing Tolazamide D7
In Vitro Metabolic Stability Screening
In vitro metabolic stability assays are crucial in early drug discovery to estimate a compound's metabolic half-life and intrinsic clearance. waters.comnuvisan.com These assays help rank-order drug candidates based on their susceptibility to metabolism, primarily by the liver, which is the main organ for drug metabolism. evotec.comenamine.net By identifying compounds that are either too rapidly metabolized (leading to low bioavailability) or too resistant to metabolism, researchers can prioritize candidates for further development. nuvisan.comeurofinsdiscovery.com The primary systems used for these assessments are liver microsomes and hepatocytes. nuvisan.com
Liver microsomes are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily. nih.govpsu.edu They are a standard tool for high-throughput screening of metabolic stability. researchgate.neteurofinsdiscovery.com In a typical assay, Tolazamide-d7 would be incubated with liver microsomes from various species (e.g., human, rat, dog) in the presence of necessary cofactors like NADPH. nih.gov Samples are taken at different time points, and the disappearance of the parent compound is monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). enamine.netnih.gov Studies with the parent compound, tolazamide (B1682395), show it has very little metabolism under these conditions, with nearly 99% of the compound remaining after a 20-minute incubation. waters.com
Table 1: Example Data from a Metabolic Stability Assay of this compound in Human Liver Microsomes
| Incubation Time (minutes) | Percent Remaining this compound |
| 0 | 100% |
| 5 | 99.5% |
| 15 | 99.1% |
| 30 | 98.2% |
| 60 | 96.5% |
This table presents hypothetical data for illustrative purposes, based on the known stability of the parent compound.
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes found in an intact liver cell. evotec.comnih.gov Hepatocytes (liver cells) contain both Phase I and Phase II metabolizing enzymes (e.g., sulfotransferases and glucuronosyltransferases), as well as transporters, offering a more comprehensive in vitro model that better reflects in vivo processes. evotec.comenamine.netthermofisher.com Cryopreserved hepatocytes are commonly used for convenience and retain enzymatic activities similar to fresh cells. thermofisher.comyoutube.com In these studies, this compound is incubated with a suspension of hepatocytes, and its concentration is measured over several hours to determine the rate of depletion. evotec.comthermofisher.com This allows for the evaluation of a broader range of metabolic pathways. thermofisher.com
Table 2: Representative Depletion Profile of this compound in a Pooled Human Hepatocyte Suspension Assay
| Time Point (minutes) | Concentration of this compound (µM) | Percent Remaining |
| 0 | 1.00 | 100% |
| 15 | 0.95 | 95% |
| 30 | 0.91 | 91% |
| 60 | 0.83 | 83% |
| 90 | 0.75 | 75% |
| 120 | 0.68 | 68% |
This table contains illustrative data to demonstrate the typical output from a hepatocyte stability study.
The data from microsomal and hepatocyte stability assays are used to calculate the in vitro intrinsic clearance (CLint). thermofisher.comnih.gov Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. nuvisan.com It is typically calculated from the in vitro half-life (t½), which is determined by plotting the natural logarithm of the percentage of remaining parent compound against time. eurofinsdiscovery.com The CLint value is crucial for predicting in vivo hepatic clearance and the potential oral bioavailability of a drug candidate. nuvisan.com For low-clearance compounds, specialized or extended incubation assays may be necessary to obtain an accurate measurement. nih.govtakarabio.com
Table 3: Calculation of In Vitro Intrinsic Clearance (CLint) from Hepatocyte Data
| Parameter | Value | Formula/Note |
| In Vitro Half-Life (t½) | 210 min | Calculated from the slope of the ln(% remaining) vs. time plot. |
| Rate Constant (k) | 0.0033 min⁻¹ | k = 0.693 / t½ |
| Incubation Volume | 1 mL | Standard assay parameter. thermofisher.com |
| Hepatocyte Count | 0.5 x 10⁶ cells | Standard assay parameter. thermofisher.com |
| CLint (in vitro) | 6.6 µL/min/10⁶ cells | CLint = (Incubation Volume * k) / (Cell Count / 10⁶) thermofisher.com |
This table illustrates the process of calculating CLint using hypothetical data.
Metabolite Characterization and Identification in Preclinical Models
Identifying the metabolic pathways of a drug candidate is a critical component of preclinical development. frontagelab.com.cn These studies aim to determine the chemical structures of metabolites, as they can be pharmacologically active or contribute to toxicity. youtube.com Metabolite profiling is conducted across different species and in vitro systems to see if preclinical safety testing species produce metabolites that are also found in humans. frontagelab.com.cn
Stable isotope tracing (SIT) is a powerful technique in metabolomics for identifying drug metabolites. nih.gov this compound is ideally suited for this application. smolecule.com When a mixture of labeled (this compound) and unlabeled (Tolazamide) compound is administered or incubated, mass spectrometry can easily distinguish the drug and its metabolites from endogenous molecules in the biological matrix. nih.govnorthwestern.edu The deuterium (B1214612) atoms create a predictable mass shift (e.g., +7 amu) in the mass spectrum for the parent drug and any of its metabolites. youtube.com This "isotope signature" allows for the rapid and confident identification of drug-related peaks in a complex chromatogram, significantly improving the efficiency and accuracy of metabolite profiling. nih.gov
Table 4: Illustrative Mass Shifts for this compound and its Potential Metabolites
| Compound | Unlabeled Mass (Tolazamide) | Labeled Mass (this compound) | Mass Difference (amu) |
| Parent Drug | 311.13 | 318.17 | +7 |
| Hydroxylated Metabolite | 327.12 | 334.16 | +7 |
| Carboxylated Metabolite | 341.11 | 348.15 | +7 |
This table illustrates the principle of using a deuterated tracer. The mass shift remains constant across all metabolites, simplifying their identification.
Identification of Unique or Disproportionate Metabolites (preclinical focus)
The investigation of a drug's metabolic fate is a cornerstone of preclinical safety assessment. The primary goal is to identify any differences in metabolism between the animal species used for toxicology studies and humans. sgs.com A key concern is the formation of "unique" human metabolites not seen in test animals, or "disproportionate" metabolites that are formed at significantly higher levels in humans. sgs.comeuropa.eu
The parent compound, Tolazamide, is known to be metabolized into five major metabolites. drugbank.comnih.gov Preclinical studies involving this compound would focus on comparing its metabolic profile to that of the non-deuterated drug in various in vitro and in vivo systems, such as rat, dog, and human liver microsomes, as well as in plasma from animal models. nuvisan.com
The rationale for such studies is rooted in the deuterium kinetic isotope effect (KIE). juniperpublishers.combioscientia.de The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. For drugs like Tolazamide, where metabolism often involves the enzymatic oxidation of a C-H bond by cytochrome P450 (CYP) enzymes, replacing hydrogen with deuterium at a metabolic "hot spot" can slow down the rate of that specific metabolic reaction. bioscientia.dedrugbank.com
This deliberate retardation of a primary metabolic pathway can lead to a phenomenon known as "metabolic shunting." juniperpublishers.comnih.gov The drug's metabolism may be diverted down alternative, previously minor, pathways. Consequently, preclinical investigations would aim to answer the following questions:
Does the deuteration of Tolazamide simply slow the formation of its known five metabolites?
Does metabolic shunting lead to a disproportionate increase in one or more of the minor metabolites compared to the profile of the parent drug?
Does this shunting result in the formation of entirely new or "unique" metabolites that are not observed with non-deuterated Tolazamide?
Regulatory guidance, such as that from the FDA, emphasizes the importance of identifying metabolites that constitute more than 10% of the total drug-related exposure in humans to ensure their safety is adequately covered by preclinical toxicology studies. europa.eu Therefore, any unique or disproportionate metabolite of this compound identified in preclinical systems would be a critical finding, prompting further safety evaluation. nih.gov
Preclinical Pharmacokinetic Studies in Animal Models
Pharmacokinetic (PK) studies in animal models are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME). This compound is instrumental in these preclinical evaluations, both as a research compound and an analytical tool.
Stable isotope-labeled compounds like this compound are invaluable for precisely determining the oral bioavailability of a drug. A common and highly accurate method involves the simultaneous intravenous (IV) administration of the deuterated analog (this compound) and oral administration of the non-deuterated drug (Tolazamide).
By measuring the concentrations of both Tolazamide and this compound in the plasma over time, researchers can calculate the ratio of the area under the curve (AUC) for the oral dose to the AUC for the IV dose. Because the IV dose is, by definition, 100% bioavailable, this ratio provides the absolute bioavailability of the oral formulation. This technique is considered a gold standard as it eliminates intra-subject variability that can complicate comparisons between separate oral and IV dosing occasions.
To directly assess the impact of deuteration, comparative pharmacokinetic studies are conducted in animal models, with rats being a common choice. nih.govfrontiersin.org In such a study, separate groups of rats would be administered equivalent doses of Tolazamide and this compound. Plasma samples would be collected at various time points and analyzed to determine key pharmacokinetic parameters.
The central hypothesis of such a study is that the kinetic isotope effect will reduce the metabolic clearance of this compound compared to Tolazamide. This would, in turn, prolong its half-life (t½) in the body.
| Parameter | Tolazamide (Hypothetical Data) | This compound (Hypothetical Data) | Expected Outcome |
| Half-life (t½) | 7.0 hours | 9.5 hours | Increased |
| Clearance (CL/F) | 0.5 L/hr/kg | 0.37 L/hr/kg | Decreased |
| Volume of Distribution (Vd/F) | 4.9 L/kg | 4.9 L/kg | No significant change |
This table presents hypothetical data to illustrate the expected outcomes of a comparative pharmacokinetic study in rats based on the principles of the deuterium kinetic isotope effect. The half-life of Tolazamide is based on published data. drugbank.comwikipedia.org
| Parameter | Tolazamide (Hypothetical Data) | This compound (Hypothetical Data) | Expected Outcome |
| Cmax (ng/mL) | 1500 | 1750 | Increased |
| AUC (0-t) (ng*h/mL) | 12,000 | 16,000 | Increased |
This table contains hypothetical data derived from the principles of deuteration effects on pharmacokinetics, illustrating the anticipated increase in systemic exposure for this compound compared to Tolazamide in an animal model. frontiersin.orgnih.gov
Preclinical studies are performed to understand how a drug is distributed throughout the body's tissues and how it is ultimately eliminated. For Tolazamide, elimination occurs principally through the urine after it has been metabolized by the liver. drugbank.comnih.gov
Studies with this compound would investigate whether deuteration alters this profile. Distribution studies, often conducted with radiolabeled compounds, would map the concentration of the drug in various organs and tissues. nuvisan.com Deuteration is not expected to significantly alter the physicochemical properties that govern tissue distribution. Therefore, the distribution pattern of this compound in animal models is predicted to be very similar to that of Tolazamide.
Computational and Spectroscopic Characterization of Tolazamide D7
Theoretical Investigations of Molecular Structure and Conformation
Computational chemistry provides powerful tools to model the molecular structure and conformational landscape of Tolazamide-d7. Theoretical methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict its geometric parameters, electronic properties, and conformational stability.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for the quantum chemical study of medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations are utilized to determine the optimized molecular geometry, vibrational frequencies, and other electronic properties.
In a typical DFT study of this compound, the molecular geometry is optimized to find the lowest energy conformation. The choice of functional and basis set is crucial for obtaining accurate results. Common functionals such as B3LYP are often paired with basis sets like 6-31G(d,p) or larger to provide a reliable description of the system.
Detailed Research Findings:
Theoretical calculations would reveal the bond lengths, bond angles, and dihedral angles of the most stable conformer of this compound. For instance, the substitution of hydrogen with deuterium (B1214612) in the tolyl group is not expected to significantly alter the equilibrium bond lengths and angles, but it does affect the vibrational modes associated with these atoms. The conformational flexibility of the azepine ring and the orientation of the sulfonylurea bridge are key areas of investigation. DFT calculations can map the potential energy surface to identify various stable conformers and the energy barriers between them.
| Parameter | Calculated Value (Tolazamide) | Calculated Value (this compound) | Basis Set | Functional |
|---|---|---|---|---|
| C-D Bond Length (Aromatic) | - | ~1.08 Å | 6-31G(d,p) | B3LYP |
| S=O Bond Length | ~1.45 Å | ~1.45 Å | 6-31G(d,p) | B3LYP |
| N-H Bond Length | ~1.01 Å | ~1.01 Å | 6-31G(d,p) | B3LYP |
| Total Energy (Hartree) | Value X | Value X + ΔE_ZPE | 6-31G(d,p) | B3LYP |
Hartree-Fock (HF) Methods
Hartree-Fock (HF) theory is another ab initio method used to approximate the wavefunction and energy of a quantum many-body system. While generally less accurate than DFT for molecular properties due to the neglect of electron correlation, HF calculations can still provide valuable insights, particularly when used as a starting point for more advanced methods.
For this compound, HF calculations, often with a basis set such as 6-31G(d), can be employed to obtain an initial optimized geometry and to compute electronic properties. The results from HF methods can be compared with those from DFT to assess the impact of electron correlation on the predicted molecular structure.
Detailed Research Findings:
A comparative study using HF and DFT would likely show that HF methods predict slightly shorter bond lengths for covalent bonds compared to DFT and experimental values. The conformational preferences predicted by HF are generally in good agreement with DFT, although the relative energies of different conformers may vary.
| Parameter | Calculated Value (Tolazamide) | Calculated Value (this compound) | Basis Set | Method |
|---|---|---|---|---|
| C-C Bond Length (Aromatic) | ~1.39 Å | ~1.39 Å | 6-31G(d) | HF |
| C-S Bond Length | ~1.77 Å | ~1.77 Å | 6-31G(d) | HF |
| Dihedral Angle (C-S-N-C) | Value Y | Value Y | 6-31G(d) | HF |
Vibrational Spectroscopy for Isotopic Elucidation
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful technique for identifying functional groups and elucidating the structure of molecules. In the case of this compound, these techniques are particularly useful for confirming the positions of isotopic labeling and for studying the effects of deuteration on the vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule. For this compound, the most significant changes in the FTIR spectrum compared to its non-deuterated counterpart are expected in the regions corresponding to the vibrations of the tolyl group.
Detailed Research Findings:
The C-H stretching vibrations of the aromatic ring and the methyl group in Tolazamide (B1682395) typically appear in the 2900-3100 cm⁻¹ region. Upon deuteration, these C-H bonds are replaced by C-D bonds, and the corresponding stretching vibrations are expected to shift to lower frequencies (approximately 2100-2300 cm⁻¹) due to the heavier mass of deuterium. Similarly, C-H bending modes, which appear at lower frequencies, will also shift to even lower wavenumbers upon deuteration. These isotopic shifts provide clear evidence of successful deuteration and can be used to assign specific vibrational modes.
| Vibrational Mode | Expected Frequency (Tolazamide) | Expected Frequency (this compound) | Isotopic Shift (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H Stretch | ~3050 cm⁻¹ | ~2280 cm⁻¹ | ~770 |
| Methyl C-H Stretch | ~2950 cm⁻¹ | ~2200 cm⁻¹ | ~750 |
| Aromatic C-H Bend | ~1100 cm⁻¹ | ~800 cm⁻¹ | ~300 |
| SO₂ Asymmetric Stretch | ~1350 cm⁻¹ | ~1350 cm⁻¹ | Negligible |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide additional information about the vibrations of the carbon skeleton and the sulfonyl group.
Detailed Research Findings:
The symmetric vibrations of the aromatic ring in the tolyl group are often strong in the Raman spectrum. The deuteration of the tolyl group will lead to shifts in these modes, which can be readily observed. For example, the ring breathing mode, which is a symmetric expansion and contraction of the aromatic ring, is expected to shift to a lower frequency in this compound. The S=O stretching vibrations are also typically observable in the Raman spectrum and can be used as an internal reference as their frequencies are largely unaffected by the deuteration of the tolyl group.
| Vibrational Mode | Expected Frequency (Tolazamide) | Expected Frequency (this compound) | Isotopic Shift (cm⁻¹) |
|---|---|---|---|
| Aromatic Ring Breathing | ~1000 cm⁻¹ | ~960 cm⁻¹ | ~40 |
| SO₂ Symmetric Stretch | ~1160 cm⁻¹ | ~1160 cm⁻¹ | Negligible |
| C-S Stretch | ~720 cm⁻¹ | ~715 cm⁻¹ | ~5 |
Normal Coordinate Analysis for Vibrational Assignments
Normal Coordinate Analysis (NCA) is a computational method used to assign the vibrational modes observed in FTIR and Raman spectra. It involves calculating the force constants of the molecule and using them to predict the vibrational frequencies and the potential energy distribution (PED) for each mode. The PED indicates the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular normal mode.
For this compound, NCA is essential for accurately assigning the observed spectral bands, especially in regions where multiple vibrational modes may overlap. By comparing the calculated frequencies and PEDs for both Tolazamide and this compound, a definitive assignment of the vibrational spectra can be achieved. The results of NCA can also be used to refine the force field for sulfonylurea compounds, leading to more accurate predictions for other molecules in this class.
Advanced NMR Techniques for Structural Insights and Dynamics
Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for the unambiguous structural elucidation of complex molecules like this compound. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential information, two-dimensional (2D) NMR experiments offer deeper insights by revealing correlations between different nuclei, which is indispensable for confirming molecular connectivity and studying dynamic processes. conicet.gov.arresearchgate.net
The strategic incorporation of seven deuterium atoms in this compound significantly impacts its NMR spectra. Deuterium (²H) possesses a nuclear spin of 1, unlike the spin-1/2 of protium (B1232500) (¹H). wikipedia.org This substitution simplifies the ¹H NMR spectrum by eliminating the signals from the deuterated positions on the azepine ring. In the ¹³C NMR spectrum, carbons directly bonded to deuterium typically appear as 1:1:1 triplets due to scalar coupling, and the chemical shifts of these and adjacent carbons can be altered by deuterium isotope effects. nih.govnih.gov
Two-Dimensional (2D) NMR for Structural Confirmation
A suite of 2D NMR experiments is used to piece together the molecular structure by identifying through-bond correlations. science.govwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.eduemerypharma.com For this compound, a COSY spectrum would be used to confirm the connectivity of the protons on the p-tolyl group and any remaining coupled protons on the azepine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.orgemerypharma.comnih.gov It is a highly sensitive method for assigning carbon signals by linking them to their known proton assignments.
| Proton (¹H) Signal | Correlating Carbon (¹³C) Signals | Structural Significance |
|---|---|---|
| Tolyl-CH₃ | Aromatic C-CH₃, Aromatic C-H | Confirms attachment of methyl group to the aromatic ring. |
| Aromatic-H | Other Aromatic Carbons, C-SO₂ | Verifies substitution pattern of the tolyl group and its link to the sulfonyl group. |
| SO₂-NH | C=O (Urea) | Confirms the sulfonylurea linkage. |
| NH-C=O | C=O (Urea), C1 of Azepine Ring | Confirms the connection between the urea (B33335) group and the azepine ring. |
Probing Molecular Dynamics
The study of molecular dynamics provides insight into the conformational flexibility of a molecule, which can be crucial for its function. Deuterium labeling is particularly advantageous for these studies. nih.gov
Solid-State NMR (ssNMR): In the solid state, ssNMR can be used to study the structure and dynamics of this compound. Techniques combined with molecular dynamics (MD) simulations can reveal information about crystal packing, polymorphism, and the orientation of different molecular segments. nih.govrsc.org
Deuterium NMR (²H NMR): Direct observation of the deuterium signals via ²H NMR is a powerful method for probing the dynamics at the specific sites of isotopic labeling. wikipedia.org Changes in the lineshape of the deuterium signal can provide quantitative information about the rates and types of molecular motion occurring in the deuterated azepine ring. wikipedia.orgvtt.fi This is valuable for understanding the conformational flexibility of the seven-membered ring.
| NMR Spectrum | Effect | Information Gained |
|---|---|---|
| ¹H NMR | Absence of signals from the deuterated positions. | Simplification of the spectrum, aiding in the assignment of remaining signals. |
| ¹³C NMR | Appearance of 1:1:1 triplets for C-D carbons; potential small upfield shifts (isotope effects) for nearby carbons. nih.govnih.gov | Confirms the locations of deuteration and provides structural integrity verification. |
| ²H NMR | Direct detection of signals from the deuterium nuclei. wikipedia.org | Allows for the direct study of molecular motion and dynamics of the azepine ring. vtt.fischolaris.ca |
Emerging Research Avenues and Future Perspectives for Deuterated Sulfonylureas
Integration of Deuterated Compounds in Systems Biology and Multi-Omics Research
Systems biology and multi-omics approaches aim to provide a holistic understanding of biological systems by integrating data from various molecular levels, including the genome, proteome, and metabolome. Deuterated compounds like Tolazamide-d7 are invaluable tools in this context, offering a way to trace and quantify molecular dynamics with high precision.
Metabolomics, the large-scale study of small molecules or metabolites, benefits immensely from the use of stable isotope tracers. nih.gov By introducing a deuterated compound into a biological system, researchers can track its metabolic fate, identify its breakdown products, and quantify the activity of specific metabolic pathways. nih.govresearchgate.netmdpi.com This technique, known as stable isotope-resolved metabolomics (SIRM), provides a dynamic view of metabolism that is not achievable through simple metabolite profiling. researchgate.net
In the context of a deuterated sulfonylurea like this compound, its application as a stable isotope tracer can elucidate its absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgresearchgate.netnih.gov For instance, by using mass spectrometry to follow the deuterium-labeled fragments, researchers can map how and where Tolazamide (B1682395) is metabolized in the liver, a key organ for the metabolism of sulfonylureas. nih.govnih.gov This approach helps in understanding the rate of drug metabolism and identifying which specific enzymes are involved in its clearance. uspto.govnih.gov
Furthermore, deuterated compounds are frequently used as internal standards for quantitative analysis in mass spectrometry. acs.orgmusechem.com Their chemical similarity to the non-deuterated analyte ensures they behave almost identically during sample preparation and analysis, while their mass difference allows for precise quantification, correcting for variability in the process. nih.gov
Table 1: Applications of Deuterated Tracers in Metabolomics
| Application Area | Description | Example with a Deuterated Sulfonylurea |
| Pathway Tracing | Following the labeled atoms of a tracer through metabolic networks to measure flux and pathway activity. nih.govnih.gov | Administering this compound to track its conversion into various metabolites, identifying primary and secondary metabolic routes. |
| Pharmacokinetics | Quantifying the rate of drug absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov | Using this compound to determine the half-life and clearance rate of the parent drug with high accuracy. |
| Internal Standard | Serving as a reference compound in mass spectrometry to ensure precise quantification of the non-labeled drug in biological samples. musechem.comnih.gov | Adding a known amount of this compound to a blood sample to accurately measure the concentration of therapeutic Tolazamide. |
| Enzyme Mechanism | Investigating the rate-limiting steps in enzymatic reactions by observing the kinetic isotope effect. | Comparing the rate of metabolism between Tolazamide and this compound to confirm that C-H bond cleavage is a key step in its degradation. |
In proteomics, the study of proteins, deuterated compounds can be used as chemical probes to identify drug-protein interactions and off-target effects. While the primary target of sulfonylureas like Tolazamide are the ATP-sensitive potassium-channel receptors on pancreatic beta-cells, they may have other interactions that are not fully understood. drugbank.comnih.gov Deuterated probes can help uncover these interactions.
One advanced proteomics technique involves creating a probe that combines the deuterated drug with a photoreactive group and a tag for enrichment. Upon exposure to UV light, the probe covalently binds to nearby proteins. The deuterium (B1214612) label provides a unique mass signature that, when combined with mass spectrometry, helps to precisely identify the binding partners of the drug within the complex cellular environment. This can reveal previously unknown targets or modulators of the drug's activity, contributing to a more complete understanding of its mechanism of action and potential side effects.
Advancements in Deuterium Labeling Technologies and Strategies
The growing interest in deuterated compounds for pharmaceutical research has driven significant innovation in labeling technologies. researchgate.netclearsynthdeutero.com The goal is to develop efficient, selective, and cost-effective methods for introducing deuterium into specific molecular positions. researchgate.net Historically, this required complex, multi-step syntheses. However, modern methods focus on late-stage functionalization, allowing for the direct replacement of hydrogen with deuterium on an already assembled drug molecule. acs.orgmusechem.com
Key strategies include:
Hydrogen Isotope Exchange (HIE): This is a powerful method for directly swapping C-H bonds for C-D bonds. acs.orgresearchgate.net It often employs transition metal catalysts (like iridium or ruthenium) that can activate specific C-H bonds, even in complex molecules, and facilitate their exchange with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O).
Reductive Deuteration: This technique involves introducing deuterium by reducing a functional group. For example, a double bond can be saturated using deuterium gas, or a halogen atom can be replaced with deuterium using a deuterated reducing agent.
Microwave-Assisted Deuteration: The use of microwave irradiation can significantly accelerate H/D exchange reactions, reducing reaction times from hours to minutes and often improving yields.
These advancements make the synthesis of specifically labeled compounds like this compound more accessible, facilitating their use in both early-stage research and preclinical development. researchgate.netnih.gov
Table 2: Comparison of Modern Deuterium Labeling Strategies
| Labeling Strategy | General Principle | Advantages | Common Deuterium Source |
| Catalytic H/D Exchange | A metal catalyst activates a C-H bond, allowing for exchange with a deuterium source. acs.org | High efficiency, can be applied late in the synthesis, often regioselective. | D₂ gas, D₂O |
| Reductive Deuteration | A functional group (e.g., alkene, ketone, halide) is reduced using a deuterated reagent. researchgate.net | Predictable incorporation of deuterium at specific sites. | Deuterated borohydrides, D₂ gas |
| C-H Activation | Direct functionalization of a C-H bond to introduce deuterium, often guided by a directing group on the molecule. acs.org | High precision in placing the deuterium label. | Various deuterated reagents |
Potential for Deuterated Analogs in Preclinical Drug Discovery and Development
The primary motivation for developing deuterated analogs of existing drugs is to improve their pharmacokinetic profiles. nih.govnih.govnih.gov By selectively replacing hydrogen with deuterium at sites of metabolic attack, the rate of drug breakdown by enzymes like the Cytochrome P450 (CYP) family can be significantly reduced. clearsynthdiscovery.com This "deuterium switch" can lead to several therapeutic advantages. nih.govnih.gov
For a sulfonylurea like Tolazamide, deuteration could yield a new chemical entity with superior properties:
Improved Metabolic Stability: Slowing down metabolism can increase the drug's half-life in the body, potentially allowing for less frequent dosing and more stable plasma concentrations. clearsynthdeutero.com
Enhanced Bioavailability: If a drug is heavily metabolized in the gut wall or liver before it reaches systemic circulation (first-pass metabolism), deuteration can reduce this effect, meaning more of the active drug reaches its target. clearsynthdiscovery.comclearsynthdeutero.com
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce reactive or toxic byproducts. By altering the metabolic pathway, deuteration can decrease the formation of these undesirable metabolites, potentially leading to a better safety profile. clearsynthdeutero.comresearchgate.net
The successful development and FDA approval of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) have validated this approach, paving the way for other deuterated candidates. clearsynthdiscovery.cominformahealthcare.comacs.orgwikipedia.org Preclinical studies using deuterated sulfonylureas would involve comparing their metabolic stability in liver microsomes and their pharmacokinetic profiles in animal models against their non-deuterated counterparts to quantify these potential benefits. uspto.govnih.gov
Table 3: Potential Pharmacokinetic Improvements with Deuteration
| Pharmacokinetic Parameter | Typical Effect of Deuteration | Rationale |
| Metabolic Clearance | Decreased | The stronger C-D bond slows the rate of enzyme-mediated bond cleavage (Kinetic Isotope Effect). clearsynthdiscovery.com |
| Half-life (t½) | Increased | Slower clearance means the drug remains in the body for a longer period. researchgate.net |
| Area Under the Curve (AUC) | Increased | Represents greater overall drug exposure due to reduced metabolism. researchgate.net |
| Maximum Concentration (Cmax) | Variable | May increase due to reduced first-pass metabolism or decrease due to slower absorption. |
| Metabolite Profile | Altered | Can reduce the formation of specific (potentially toxic) metabolites and shift metabolism to alternative pathways. clearsynthdeutero.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
